N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, an oxazole ring, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the reaction of the oxazole derivative with butylamine and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Properties
CAS No. |
57067-89-7 |
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Molecular Formula |
C16H17F3N2O2 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H17F3N2O2/c1-3-4-8-21(15-20-11(2)10-23-15)14(22)12-6-5-7-13(9-12)16(17,18)19/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
KWPMZNUVHZKWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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